4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-nitro-benzylidene)-hydrazide
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Overview
Description
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-nitro-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-nitro-benzylidene)-hydrazide typically involves the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amine group is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products
Oxidation: Corresponding oxides of the hydrazide moiety
Reduction: 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-aminobenzylidene)-hydrazide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-nitro-benzylidene)-hydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits anticancer activity, it might inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid derivatives: These compounds share the indazole core structure and may have similar biological activities.
Benzylidene hydrazides: Compounds with the benzylidene hydrazide moiety, which may exhibit similar reactivity and applications.
Uniqueness
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (4-nitro-benzylidene)-hydrazide is unique due to the combination of the indazole core and the nitrobenzylidene hydrazide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H15N5O3 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[(Z)-(4-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O3/c21-15(14-12-3-1-2-4-13(12)17-18-14)19-16-9-10-5-7-11(8-6-10)20(22)23/h5-9H,1-4H2,(H,17,18)(H,19,21)/b16-9- |
InChI Key |
FDEAIFZHGZAMTG-SXGWCWSVSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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